[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate
Description
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate is a chiral organosulfur compound featuring a tetrahydrofuran (THF) ring substituted with an isothiocyanate (-NCS) group at the 4-position and a methanesulfonate (-SO₃CH₃) group at the 3-position. Its stereochemistry (3S,4R) is critical for biological interactions, particularly in enzyme inhibition and ligand-receptor binding . The compound is synthesized via nucleophilic substitution of a hydroxyl group on the THF ring with methanesulfonyl chloride, followed by isothiocyanate functionalization under controlled conditions (yield: 72%, solvent: THF, temperature: −10°C) .
Key properties include:
- Reactivity: The isothiocyanate group reacts with nucleophiles (e.g., amines, thiols), enabling covalent binding to biomolecules .
- Stability: The methanesulfonate ester is stable under standard storage but hydrolyzes in acidic/basic conditions to release methanesulfonic acid .
- Toxicity: The compound exhibits moderate dermal and respiratory irritation, attributed to the -NCS group .
Properties
IUPAC Name |
[(3S,4R)-4-isothiocyanatooxolan-3-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S2/c1-13(8,9)11-6-3-10-2-5(6)7-4-12/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVZYNBYSGXYTH-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1COCC1N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1COC[C@H]1N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate typically involves the reaction of oxolane derivatives with isothiocyanates under controlled conditions. One common method includes the use of primary amines as starting materials, which are then reacted with carbon disulfide and an appropriate oxidizing agent to form the isothiocyanate group . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s isothiocyanate group is known for its antimicrobial and anticancer properties, making it useful in biological studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. The compound may also interfere with cellular pathways by modifying key enzymes and receptors .
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
- The target compound’s solubility in DMSO aligns with other sulfonate derivatives but contrasts with lead methanesulfonate’s water miscibility .
- Decomposition pathways vary: Lead methanesulfonate releases toxic metal oxides, whereas the target compound generates cyanide-related gases under extreme conditions .
Reactivity and Functional Group Interactions
- Isothiocyanate vs. Sulfonate Esters: The -NCS group in the target compound enables irreversible binding to cysteine residues in enzymes, a property absent in non-isothiocyanate analogs like (3R,4S)-4-methylsulfonyloxolan-3-yl acetate . Methanesulfonate esters (common in all compared compounds) hydrolyze to methanesulfonic acid, but reaction rates depend on substituents. For example, electron-withdrawing groups (e.g., -NCS) accelerate hydrolysis compared to methylsulfonyl derivatives .
Stereochemical Influence :
- The (3S,4R) configuration enhances binding affinity to proteases compared to its (3R,4S) isomer, demonstrating enantioselective bioactivity .
Key Findings :
- The target compound’s bioactivity is mechanism-driven (covalent inhibition), whereas lead methanesulfonate’s toxicity stems from non-specific lead ion release .
- Methylsulfonyl derivatives exhibit broader antifungal utility but lack the precision of isothiocyanate-mediated enzyme targeting .
Biological Activity
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate is a chemical compound notable for its unique structure, which includes an isothiocyanate group attached to an oxolane ring and a methanesulfonate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₇H₉N₃O₄S
- CAS Number : 2241127-90-0
The presence of the isothiocyanate group is crucial for its biological activity, as this functional group is known to interact with various biological molecules, leading to diverse effects.
The biological activity of [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate primarily stems from its isothiocyanate component. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, which may result in:
- Inhibition of Enzymatic Functions : The compound can modify key enzymes, disrupting their normal functions.
- Interference with Cellular Signaling : By altering receptor activity, it may affect cellular pathways critical for growth and survival.
Antimicrobial Properties
Research indicates that compounds with isothiocyanate groups exhibit significant antimicrobial activity. [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate has shown effectiveness against various bacterial strains. A comparative study illustrated its potency against Gram-positive and Gram-negative bacteria, as shown in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Salmonella enterica | 12 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. A case study involving human lung cancer cells demonstrated that treatment with [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate resulted in:
- Increased Apoptosis : A significant increase in apoptotic cells was observed after 24 hours of treatment.
- Cell Cycle Arrest : The compound caused G2/M phase arrest in a dose-dependent manner.
Case Studies
-
Antimicrobial Efficacy Study :
In a controlled laboratory setting, [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate was applied to cultures of various pathogenic bacteria. Results indicated a marked reduction in bacterial viability correlating with increased concentrations of the compound. -
Cancer Cell Line Analysis :
A study published in Cancer Research assessed the effects of this compound on different cancer cell lines. The findings revealed that at concentrations above 5 µg/mL, there was a notable decrease in cell proliferation rates across all tested lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
